

The Chemical Landscape of Dethiobiotin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dethiobiotin*

Cat. No.: *B101835*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dethiobiotin is a crucial intermediate in the biosynthesis of biotin (Vitamin B7), a vital cofactor for a range of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions.^[1] As a non-sulfur-containing analogue of biotin, **dethiobiotin** serves as the immediate precursor to biotin, undergoing sulfur insertion to form the characteristic thiophane ring of the final vitamin.^{[2][3]} Its structure and biosynthetic pathway make it a subject of interest in microbiology, enzymology, and as a target for antimicrobial drug development. This guide provides an in-depth overview of the chemical structure, properties, and biological context of **dethiobiotin**.

Chemical Structure and Properties

Dethiobiotin is structurally defined as a hexanoic acid with a 5-methyl-2-oxoimidazolidin-4-yl group at the 6-position.^[4] The systematic IUPAC name for the biologically active stereoisomer is 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid.^[5] This compound possesses two stereocenters, leading to different isomers, with the d-(+)-**Dethiobiotin** being the naturally occurring and biologically relevant form.^[6]

The core structure consists of a ureido ring (an imidazolidinone ring) attached to a valeric acid side chain. This structure is catalytically formed by the enzyme **dethiobiotin** synthase, which

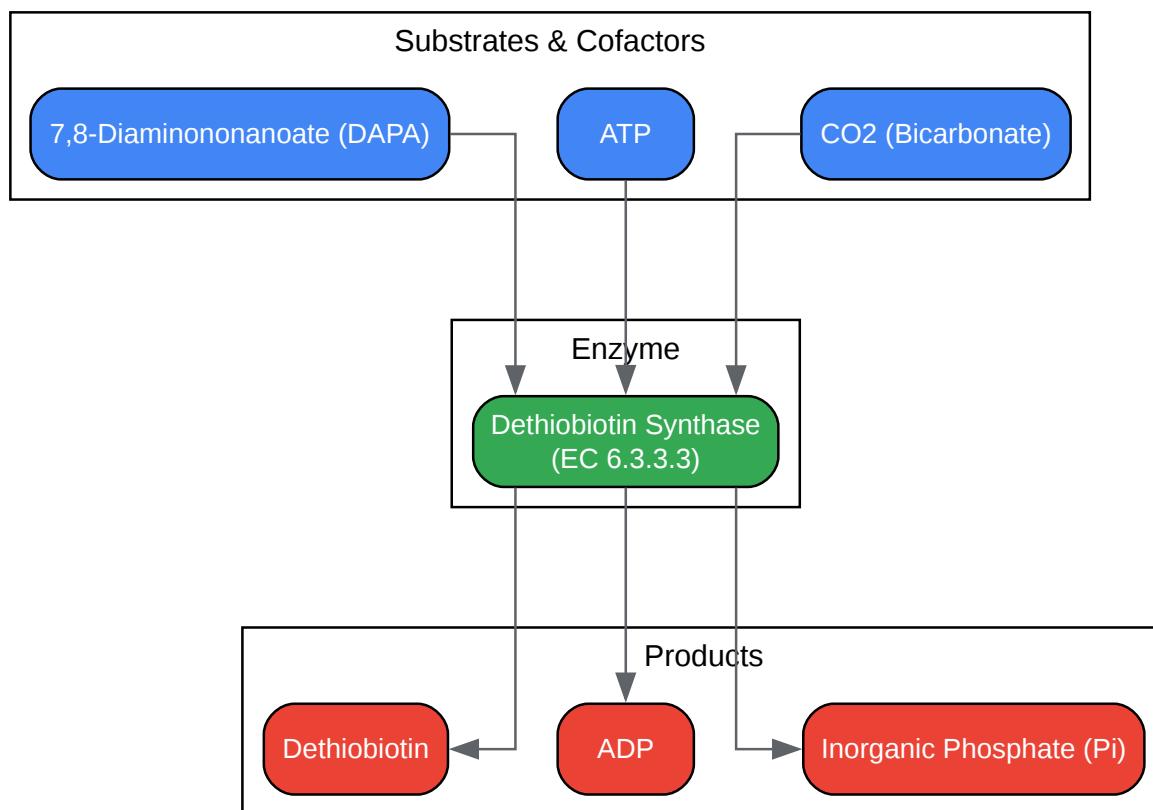
facilitates the closure of the ureido ring from its precursor, 7,8-diaminononanoate (also known as 7,8-diaminopelargonic acid or DAPA).[7][8]

Quantitative and Physicochemical Data

The key quantitative and physicochemical properties of **D-Dethiobiotin** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid	[6]
CAS Number	533-48-2	[6]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₃	[6][9]
Molecular Weight	214.26 g/mol	[6][9]
Appearance	White to off-white crystalline solid	[10]
Melting Point	156-158 °C	[11]
Solubility	Soluble in DMSO and DMF. Slightly soluble in aqueous base.	[5][10][12]
SMILES	C[C@H]1NC(=O)N[C@H]1CCCCC(O)=O	[5]
InChI Key	AUTOLBMXDDTRRT-JGVFFNPUSA-N	[5]

Biological Role and Significance


Dethiobiotin holds a critical position as the penultimate intermediate in the *de novo* biosynthesis of biotin, a pathway present in bacteria, archaea, fungi, and plants, but absent in mammals.[13] This makes the enzymes involved in this pathway, including **dethiobiotin synthase**, attractive targets for the development of novel antimicrobial agents.

The biosynthesis of **dethiobiotin** is catalyzed by **dethiobiotin synthase** (EC 6.3.3.3).^{[7][14]} This enzyme facilitates the ATP-dependent carboxylation and subsequent cyclization of 7,8-diaminononanoate (DAPA) to form the ureido ring of **dethiobiotin**.^{[7][8]} The overall reaction proceeds with carbon dioxide (in the form of bicarbonate) and ATP as co-substrates, yielding **dethiobiotin**, ADP, and inorganic phosphate.^[14]

The subsequent and final step in biotin synthesis is the insertion of a sulfur atom into the **dethiobiotin** molecule, a reaction catalyzed by biotin synthase.^{[2][3]}

Biosynthetic Pathway of Dethiobiotin

The enzymatic conversion of 7,8-diaminononanoate to **dethiobiotin** is a key step in the biotin biosynthetic pathway. The process involves the activation of bicarbonate by ATP and the subsequent formation of the ureido ring.

[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of **Dethiobiotin**.

Experimental Protocols

Enzymatic Synthesis of Dethiobiotin via Dethiobiotin Synthase

The synthesis of **dethiobiotin** from its precursor, 7,8-diaminononanoate, is most efficiently achieved through an enzymatic reaction catalyzed by **dethiobiotin** synthase. The following protocol is based on methodologies established for the enzyme purified from *Escherichia coli*. [9][13]

1. Enzyme Preparation:

- **Dethiobiotin** synthase can be purified from bacterial sources, typically from strains of *E. coli* that overexpress the enzyme.[9] Purification can be achieved using standard chromatographic techniques, such as ion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration.[5][13]

2. Reaction Mixture Components:

- A typical reaction mixture for the enzymatic synthesis of **dethiobiotin** includes the following components in a buffered solution (e.g., Tris-HCl, pH 8.0):
 - Substrate: dl-7,8-diaminononanoate (DAPA)
 - Carbon Source: Sodium Bicarbonate (NaHCO₃)
 - Energy Source: Adenosine triphosphate (ATP)
 - Cofactor: Magnesium Chloride (MgCl₂)
 - Enzyme: Purified **dethiobiotin** synthase

3. Reaction Conditions:

- The components are combined in a reaction vessel and incubated at a controlled temperature, typically 37°C.[9]

- The reaction is initiated by the addition of the enzyme.
- The progress of the reaction can be monitored by various methods, including chromatographic analysis (e.g., HPLC) to detect the formation of **dethiobiotin** or by using radiolabeled substrates (e.g., $\text{H}^{14}\text{CO}_3^-$) and measuring the incorporation of radioactivity into the product.[9]

4. Product Identification and Quantification:

- The synthesized **dethiobiotin** can be identified and quantified by comparing its retention time and mass spectrum with an authentic standard using techniques such as HPLC and mass spectrometry.
- Alternatively, a bioassay can be employed, where the ability of the reaction product to support the growth of biotin-auxotrophic microorganisms (e.g., certain strains of *Saccharomyces cerevisiae* or *E. coli*) is measured.[10]

Applications in Research and Development

Beyond its role as a biosynthetic intermediate, **dethiobiotin** and its derivatives have found practical applications in biotechnology and drug discovery.

- Affinity Chromatography: **Dethiobiotin** is used in affinity chromatography for the purification of biotin-binding proteins, such as avidin and streptavidin. Its lower binding affinity compared to biotin allows for the gentle elution of bound proteins under mild conditions, preserving their native structure and function.
- Protein Labeling and Detection: As a biotin analogue, **dethiobiotin** can be used for the labeling, detection, and isolation of proteins and other biomolecules.[15]
- Antimicrobial Drug Discovery: The enzymes of the biotin biosynthetic pathway, including **dethiobiotin** synthase, are validated targets for the development of novel antibiotics. High-throughput screening assays are often designed around these enzymes to identify inhibitors that could serve as lead compounds for new antimicrobial drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biotin synthase - Wikipedia [en.wikipedia.org]
- 4. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The purification and properties of dethiobiotin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Dethiobiotin synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Partial Purification and Properties of d-Dethiobiotin Synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Dethiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. Dethiobiotin synthetase: the carbonylation of 7,8-diaminonanoic acid proceeds regiospecifically via the N7-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dethiobiotin synthesis from 7,8-diaminolargonic acid in cell-free extracts of a biotin auxotroph of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotin synthase mechanism: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Chemical Landscape of Dethiobiotin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101835#what-is-the-chemical-structure-of-dethiobiotin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com